molecular formula C26H28N4O2 B2566578 3-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-6-ethyl-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one CAS No. 1286700-02-4

3-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-6-ethyl-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one

Cat. No.: B2566578
CAS No.: 1286700-02-4
M. Wt: 428.536
InChI Key: FGZWAHKHHAFUMB-UHFFFAOYSA-N
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Description

3-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-6-ethyl-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C26H28N4O2 and its molecular weight is 428.536. The purity is usually 95%.
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Scientific Research Applications

Synthetic Methods and Chemical Characterization

Research on structurally similar compounds, such as tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and its pyrimidine derivatives, has focused on developing convenient synthetic methods and spectral characterization. These methods involve acetylation, nucleophilic substitution reactions, and the synthesis of heterocyclic rings containing the tetrahydropyrimidothienoisoquinoline moiety. Such compounds are characterized using a variety of analytical techniques, including melting point, TLC, FTIR, ^1H NMR, ^13C NMR, and mass spectroscopy, laying the groundwork for future pharmacological investigations (Zaki, Radwan, & El-Dean, 2017).

Antioxidant and Lubricating Properties

Derivatives of 4-hydroxy quinolinone, a structural motif related to the compound of interest, have been synthesized and evaluated for their antioxidant efficiency in lubricating greases. These studies utilize spectroscopy analysis for characterization and ASTM standards for assessing antioxidant efficiency, revealing potential applications in material science and industrial processes (Hussein, Ismail, & El-Adly, 2016).

Novel Synthetic Pathways

Research also encompasses novel synthetic pathways to dihydropyrindines and tetrahydroquinolines through multi-component processes, which are crucial for the development of compounds with potential pharmaceutical applications. These studies contribute to the broader understanding of synthetic chemistry and its application in creating novel therapeutic agents (Yehia, Polborn, & Müller, 2002).

Crystal Structure and DFT Studies

Crystal structure analysis and DFT studies of related compounds, such as ethyl 2-{4-[(2-ethoxy-2-oxoethyl)(phenyl)carbamoyl]-2-oxo-1,2-dihydroquinolin-1-yl}acetate, provide insights into the molecular geometry, electronic structure, and potential intermolecular interactions. These findings are essential for understanding the chemical and physical properties of new compounds, with implications for their functional applications in various domains (Filali Baba et al., 2019).

Properties

IUPAC Name

3-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-6-ethyl-2-phenyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N4O2/c1-2-28-16-14-22-21(17-28)26(32)30(25(27-22)20-10-4-3-5-11-20)18-24(31)29-15-8-12-19-9-6-7-13-23(19)29/h3-7,9-11,13H,2,8,12,14-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGZWAHKHHAFUMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C(C1)C(=O)N(C(=N2)C3=CC=CC=C3)CC(=O)N4CCCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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